Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid, featuring a bromophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate typically involves the reaction of ethyl acetoacetate with 2-bromobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)
Major Products Formed
Oxidation: Ethyl 3-(2-bromophenyl)-3-oxopropanoate
Reduction: this compound (regeneration)
Substitution: Ethyl 3-(2-substituted phenyl)-3-hydroxypropanoate
Scientific Research Applications
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols.
Pathways Involved: It can participate in oxidation-reduction pathways, where the hydroxy group is oxidized to a carbonyl group and vice versa.
Comparison with Similar Compounds
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
Ethyl 3-(2-iodophenyl)-3-hydroxypropanoate: The presence of an iodine atom can influence the compound’s reactivity in substitution reactions.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 3-(2-bromophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |
InChI Key |
CNVCSNOZVFMDDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
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